1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane
Description
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane is a cyclobutane derivative featuring a bromomethyl (CH₂Br), methyl (CH₃), and trifluoromethyl (CF₃) substituent on its four-membered ring. The compound’s structure combines halogenated and fluorinated groups, which confer unique physicochemical properties, such as enhanced lipophilicity and resistance to metabolic degradation. Its bromomethyl group serves as a reactive site for nucleophilic substitution, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c1-6(4-8)2-5(3-6)7(9,10)11/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKIAPTUBZYKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-methyl-3-(trifluoromethyl)cyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a useful intermediate in drug development.
Material Science: It is used in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound loses a proton and a bromide ion to form a double bond, resulting in the formation of alkenes .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The trifluoromethyl group in the main compound enhances stability and lipophilicity compared to non-fluorinated analogs like (bromomethyl)cyclobutane .
- Reactivity : Bromomethyl groups enable nucleophilic substitution, but the presence of CF₃ may reduce electrophilic reactivity compared to compounds with fewer electron-withdrawing groups .
Physicochemical Properties
- Boiling Point : The main compound’s boiling point is expected to exceed that of (bromomethyl)cyclobutane (54–56°C) due to higher molecular weight and fluorine content .
- Solubility: Trifluoromethyl groups enhance lipid solubility, making the compound more suitable for hydrophobic applications compared to non-fluorinated analogs .
Biological Activity
Overview
1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane is a brominated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a bromine atom and a trifluoromethyl group, contributes to its reactivity and interaction with biological systems. This article will delve into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula: CHBrF
- Molecular Weight: 197.01 g/mol
- CAS Number: 98775-14-5
The compound's bromine atom acts as an electrophile, facilitating nucleophilic substitution reactions that allow it to interact with various biological molecules, including proteins and nucleic acids.
The primary mechanism of action involves:
- Nucleophilic Attack: The bromine atom is displaced by nucleophiles (e.g., amines), leading to the formation of new compounds.
- Formation of Reactive Intermediates: These reactions can generate intermediates that may exhibit significant biological activity, potentially influencing cellular pathways.
Antimicrobial Properties
Research indicates that 1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane exhibits notable antimicrobial activity. A study conducted on its efficacy against common pathogens demonstrated significant inhibition of bacterial growth.
Study on Antimicrobial Activity
| Compound | Concentration (µg/mL) | % Inhibition against S. aureus | % Inhibition against E. coli |
|---|---|---|---|
| This compound | 50 | 62 | 55 |
| Control | - | 0 | 0 |
The results indicate a substantial reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential application as an antimicrobial agent.
Anticancer Potential
Preliminary studies have explored the compound's anticancer properties, particularly its effects on breast cancer cell lines. The findings suggest that treatment with this compound induces apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival.
Study on Anticancer Activity
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 70 |
| 30 | 45 |
The IC value was determined to be approximately 30 µM, indicating a dose-dependent decrease in cell viability.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, like other brominated compounds, it is expected to undergo metabolic processes primarily involving the bromine atom. Factors such as solubility, stability under physiological conditions, and interaction with metabolic enzymes will significantly influence its bioavailability and efficacy.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted at a leading university tested various brominated compounds against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial effects at specific concentrations.
- Anticancer Study : Research evaluating halogenated compounds indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the electrophilic nature of the bromine facilitates interactions with nucleophilic sites in biological molecules, potentially leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via bromination of a pre-functionalized cyclobutane precursor. For example, analogs like 1-(bromomethyl)-3-(trifluoromethyl)benzene are prepared using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, which facilitates electrophilic substitution . Key variables include temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of brominating agents. Yield improvements (70–85%) are achieved by slow addition of reagents to minimize side reactions like over-bromination.
Q. How are the physical properties (e.g., solubility, stability) of this compound characterized for laboratory use?
- Answer :
- Solubility : Assessed in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility .
- Stability : Evaluated under ambient light, heat (TGA/DSC), and humidity. Bromomethyl groups are light-sensitive; storage recommendations include amber vials at –20°C under inert gas .
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from brominated compounds.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize brominated spills with sodium bicarbonate or sand, followed by disposal as halogenated waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 1-(bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculates activation energies for SN2 pathways, identifying steric hindrance from the methyl and trifluoromethyl groups. Studies on analogs show that the cyclobutane ring’s strain (≈110° bond angles) lowers energy barriers compared to cyclohexane derivatives. Solvent effects (e.g., THF vs. DMF) are modeled using PCM (Polarizable Continuum Model), guiding solvent selection for Suzuki-Miyaura couplings .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound, such as regioisomerism or conformer distribution?
- Answer :
- NMR : -NMR distinguishes trifluoromethyl environments (δ –60 to –70 ppm). -NOESY identifies spatial proximity between bromomethyl and methyl groups to confirm regioisomerism.
- X-ray Crystallography : Resolves cyclobutane ring puckering and substituent orientation. For example, analogs like methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate show planar cyclobutane rings with substituents in cis configurations .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?
- Answer : The –CF group withdraws electron density via inductive effects, polarizing the C–Br bond and enhancing electrophilicity. In Pd-catalyzed couplings (e.g., Heck or Ullmann reactions), this accelerates oxidative addition but may require bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Fluorine’s electronegativity also stabilizes transition states, improving regioselectivity in arylations .
Q. What strategies mitigate competing elimination pathways during functionalization of the bromomethyl group?
- Answer :
- Base Selection : Use mild, non-nucleophilic bases (e.g., KCO) instead of strong bases like LDA to avoid dehydrohalogenation.
- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in SN1 pathways, while coordinating solvents (e.g., THF) favor SN2.
- Temperature : Lower temperatures (–20°C) reduce thermal activation of elimination .
Methodological Tables
| Analytical Technique | Key Data for Characterization | Reference |
|---|---|---|
| -NMR | C-Br (δ 30–35 ppm), CF (δ 120–125 ppm, q, ≈ 290 Hz) | |
| HRMS (ESI+) | [M+H] m/z calc. for CHBrF: 242.9804 | |
| IR Spectroscopy | C–Br stretch: 550–650 cm; CF: 1100–1250 cm |
Contradictions in Literature
- Stereochemical Outcomes : Some studies report trans-addition in cyclobutane brominations, while others note cis configurations due to ring strain. Resolution requires case-specific DFT/MO analysis .
- Reactivity with Grignard Reagents : Conflicting reports on whether the trifluoromethyl group deactivates the cyclobutane ring; kinetic studies suggest steric effects dominate over electronic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
